molecular formula C21H17ClN4O5S B2596514 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899964-03-5

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2596514
CAS No.: 899964-03-5
M. Wt: 472.9
InChI Key: BWPAIEXFJXFOHJ-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that features a combination of oxadiazole, chlorophenyl, furan, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the furan-2-ylmethyl group: This step can be performed through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced to the sulfamoyl moiety.

    Final coupling: The final step involves coupling the intermediate with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methylsulfamoyl)benzamide: Lacks the furan-2-ylmethyl group.

    N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)sulfamoyl)benzamide: Lacks the N-methyl group.

Uniqueness

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is unique due to the presence of both the furan-2-ylmethyl and N-methylsulfamoyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O5S/c1-26(13-15-5-4-12-30-15)32(28,29)16-10-8-14(9-11-16)19(27)23-21-25-24-20(31-21)17-6-2-3-7-18(17)22/h2-12H,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPAIEXFJXFOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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